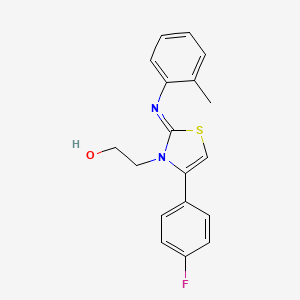

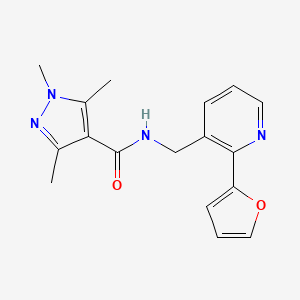

![molecular formula C19H13Cl3N2O2S B2658378 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338967-00-3](/img/structure/B2658378.png)

6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Unfortunately, the specific synthesis process for “6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is not available in the search results. It’s possible that the synthesis process is proprietary to the manufacturers or not publicly disclosed .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results. This could be due to the novelty of the compound or the lack of publicly available research on it .Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

Oximes, such as 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, play a significant role in the synthesis of complex organic and inorganic compounds. They serve as intermediates in the preparation of various organic compounds, including amines, cyano and nitro compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. These compounds can complex with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II), indicating their potential application in the synthesis of simple and complex polyesters and polypyrroles (Musaev et al., 2020).

Biological and Pesticidal Activities

The structural modification of oxime derivatives has led to the discovery of novel natural-product-based pesticidal agents. Oxime sulfonate derivatives exhibit significant insecticidal activity against pests like the oriental armyworm, demonstrating the potential of oxime derivatives in agricultural applications (Wang et al., 2015).

Chemiluminescence and Light Emission

Sulfinyl- and sulfonyl-substituted compounds derived from oxime-based reactions have shown potential in chemiluminescence applications. These compounds undergo base-induced decomposition to emit light, which could be utilized in analytical chemistry and biological imaging (Watanabe et al., 2010).

Oxidative Desulfurization

The oxidative desulfurization of diesel fuels using supported catalysts is another application area. Oximes play a role in the removal of sulfur compounds from diesel, contributing to cleaner fuel technologies. This process is crucial for reducing the environmental impact of sulfur oxides emitted from diesel engines (Caero et al., 2005).

Antiviral and Medicinal Chemistry

Oxime derivatives with complex heterocyclic and aromatic substituents, such as this compound, are also explored for their antiviral and antimicrobial properties. These compounds have been used in the synthesis of antidepressants, sedatives, vasodilators, and other medicinal drugs, showcasing their versatile biological activity (Chen et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)sulfinylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2O2S/c20-15-4-6-17(7-5-15)27(25)19-8-1-13(10-23-19)11-24-26-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWYPPGZQZCWFS-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3,3-dimethylmorpholin-4-yl)propan-1-one](/img/structure/B2658299.png)

![ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2658305.png)

![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)

![N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658312.png)

![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)

![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)